molecular formula C18H15ClN2O3 B6543762 {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate CAS No. 1004221-07-1

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate

Cat. No. B6543762
CAS RN: 1004221-07-1
M. Wt: 342.8 g/mol
InChI Key: XGFKYXYIUIPADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate” is a complex organic compound. It is a derivative of carbamic acid, which is a compound containing the functional group derived from carbonic acid and has a general formula R1R2NCOOH . The molecular formula of this compound is C19H18ClN3O4 .


Synthesis Analysis

The synthesis of such compounds often involves carbamoylation, a process that forms carbamates . A common method for the preparation of carbamates involves the reaction of carbonylimidazolide in water with a nucleophile . Another approach is the tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate .

Scientific Research Applications

Photophysical Properties

Thin films of Ch-diisoQ were prepared by thermal evaporation. Investigating their structural and optical properties could reveal potential applications in optoelectronics and materials science .

Biological Imaging and Probes

Given its unique structure, Ch-diisoQ might serve as a fluorescent probe or imaging agent in biological studies. Further investigations are warranted.

properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 4-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-16-7-3-13(4-8-16)9-10-21-17(22)12-24-18(23)15-5-1-14(11-20)2-6-15/h1-8H,9-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFKYXYIUIPADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.